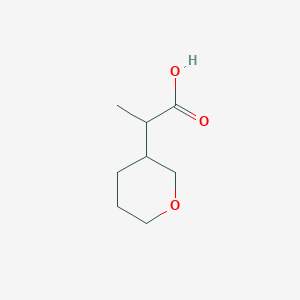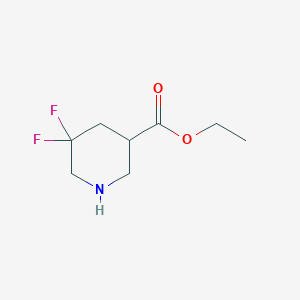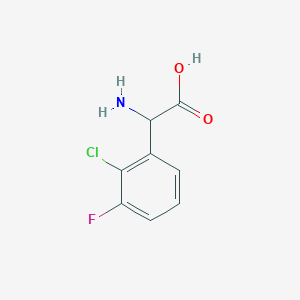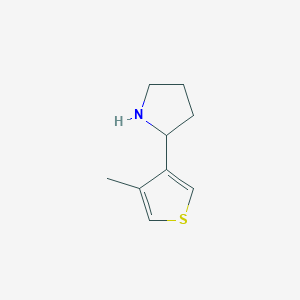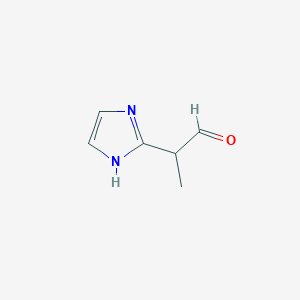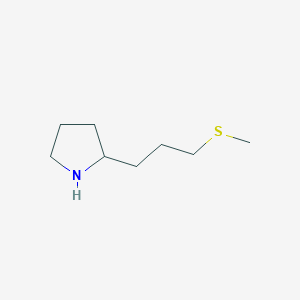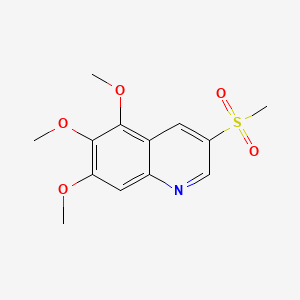![molecular formula C9H15Cl B13608022 1-(Chloromethyl)bicyclo[2.2.2]octane CAS No. 66618-90-4](/img/structure/B13608022.png)
1-(Chloromethyl)bicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)bicyclo[222]octane is an organic compound with the molecular formula C9H15Cl It is a bicyclic structure featuring a chloromethyl group attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the chloromethylation of bicyclo[2.2.2]octane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)bicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of hydrocarbons or other reduced compounds
Aplicaciones Científicas De Investigación
1-(Chloromethyl)bicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)bicyclo[2.2.2]octane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Similar bicyclic structure with a nitrogen atom, used in medicinal chemistry and as a catalyst.
Bicyclo[2.2.2]octane Derivatives: Various derivatives with different functional groups, used in materials science and organic synthesis.
Uniqueness
1-(Chloromethyl)bicyclo[2.2.2]octane is unique due to its chloromethyl functional group, which imparts specific reactivity and allows for the formation of a wide range of derivatives. Its rigid bicyclic structure also provides distinct steric and electronic properties, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
66618-90-4 |
|---|---|
Fórmula molecular |
C9H15Cl |
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
1-(chloromethyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Cl/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
Clave InChI |
YKSXILUTMOSRKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




